5-Bromo-2-chloro-4-nitrotoluene
Description
5-Bromo-2-chloro-4-nitrotoluene is a halogenated nitroaromatic compound with the molecular formula C₇H₅BrClNO₂ and an estimated molecular weight of 265.48 g/mol. Structurally, it features a toluene backbone substituted with bromine at position 5, chlorine at position 2, and a nitro group (-NO₂) at position 4 (Figure 1). This arrangement creates a highly electron-deficient aromatic ring due to the combined electron-withdrawing effects of the nitro group and halogens, directing further chemical reactivity to specific positions on the ring.
Properties
CAS No. |
1160573-61-4 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 |
InChI Key |
SJHVPHZZWINMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-nitrotoluene typically involves the regioselective bromination and chlorination of nitrotoluene derivatives. One common method is the bromination of 2-chloro-4-nitrotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-nitrotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Reduction: H2/Pd-C
Oxidation: KMnO4
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Carboxylic Acids: Oxidation of the methyl group forms carboxylic acids.
Substituted Aromatics: Nucleophilic substitution forms various substituted aromatic compounds
Scientific Research Applications
5-Bromo-2-chloro-4-nitrotoluene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and dyes.
Medicinal Chemistry: It is employed in the synthesis of medicinal intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring influences the reactivity and selectivity of the compound in various chemical reactions. These substituents can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5-bromo-2-chloro-4-nitrotoluene and related compounds significantly influence their physical properties, reactivity, and industrial applications. Below is a detailed comparison:
Structural Analogs and Key Properties
Reactivity and Electronic Effects
- Substituent Type: The nitro group (-NO₂) deactivates the aromatic ring, reducing electrophilic substitution but favoring nucleophilic attacks. Halogens (Br, Cl): Bromine and chlorine are meta-directing but weakly deactivating. Their positions influence regioselectivity in further reactions. Trifluoromethyl (-CF₃): Introduces steric hindrance and strong electron-withdrawing effects, enhancing resistance to oxidation .
Positional Effects :
Industrial and Research Relevance
- Pharmaceuticals : Nitroaromatics like this compound serve as intermediates in antibiotic or antifungal drug synthesis.
- Agrochemicals : 4-Bromo-2-chlorotoluene is used in pesticide production due to its stability and moderate reactivity .
- Fluorinated Compounds : 5-Bromo-2-nitrobenzotrifluoride’s -CF₃ group improves metabolic stability, making it valuable in medicinal chemistry .
Biological Activity
5-Bromo-2-chloro-4-nitrotoluene is a halogenated nitrotoluene derivative known for its diverse biological activities. This compound, with the molecular formula C₇H₆BrClN₃O₂ and a molecular weight of 233.49 g/mol, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrClN₃O₂ |
| Molecular Weight | 233.49 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 256.5 °C |
| Melting Point | 45-48 °C |
| Solubility | Insoluble in water |
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where bromination and chlorination occur at specific positions on the toluene ring. The process often requires careful control of reaction conditions to maximize yield and purity.
1. Antimicrobial Activity
Nitro-containing compounds, including this compound, are recognized for their antimicrobial properties. They exert their effects primarily through the formation of reactive intermediates that can damage microbial DNA, leading to cell death. For example, studies have shown that nitro compounds undergo reduction to produce toxic species that bind covalently to DNA . This mechanism is similar to that observed in established antibiotics like metronidazole.
2. Anticancer Potential
Recent studies have indicated that nitro-substituted aromatic compounds can exhibit anticancer properties. Research suggests that these compounds may inhibit tumor growth through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell proliferation .
3. Anti-inflammatory Effects
The anti-inflammatory activity of nitro compounds has been explored in several studies. For instance, derivatives of nitrobenzamides have shown promising results as inhibitors of inflammatory mediators such as COX-2 and TNF-α . The presence of nitro groups enhances their ability to interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various nitro compounds, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
